molecular formula C25H23ClN2O5 B2570734 Duocarmycin TM CAS No. 157922-77-5

Duocarmycin TM

Cat. No. B2570734
CAS RN: 157922-77-5
M. Wt: 466.92
InChI Key: NRHDGIYFJJUFKN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Duocarmycins are a series of related natural products first isolated from Streptomyces bacteria in 1978 . They are known for their extreme cytotoxicity and represent a class of exceptionally potent antitumor antibiotics . As small-molecule, synthetic, DNA minor groove binding alkylating agents, duocarmycins are suitable to target solid tumors . They bind to the minor groove of DNA and alkylate the nucleobase adenine at the N3 position . The irreversible alkylation of DNA disrupts the nucleic acid architecture, which eventually leads to tumor cell death .


Synthesis Analysis

Synthetic analogues of the DNA-alkylating cytotoxins of the duocarmycin class have been extensively investigated in the past 40 years . This research has led to synthetic analogs including adozelesin, bizelesin, and carzelesin which progressed into clinical trials for the treatment of cancer .


Molecular Structure Analysis

The molecular designs of synthetic duocarmycins have evolved from early SAR studies, through to modern applications for directed cancer therapy as prodrugs and antibody-drug conjugates in late-stage clinical development . The structure-based overview showcases the ingenious approaches to tune and target bioactivity, that continue to drive development of the elegant and powerful duocarmycin platform .


Chemical Reactions Analysis

The natural products CC-1065 and duocarmycin SA are irreversible DNA alkylators that react after docking in the minor groove . Their site-selectivity of DNA alkylation depends on structural features and stereochemistry .

Mechanism of Action

Target of Action

Duocarmycin TM, a potent antitumor antibiotic, primarily targets the DNA within cells . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This sequence-selective alkylation of duplex DNA is a key aspect of Duocarmycin TM’s mode of action .

Mode of Action

The interaction of Duocarmycin TM with its target DNA involves the compound docking in the minor groove of the DNA . This binding allows Duocarmycin TM to alkylate the nucleobase adenine at the N3 position . This alkylation is irreversible and disrupts the architecture of the nucleic acid .

Biochemical Pathways

The primary biochemical pathway affected by Duocarmycin TM is DNA replication. The irreversible alkylation of DNA by Duocarmycin TM disrupts the nucleic acid architecture, which eventually leads to cell death . This makes Duocarmycin TM a highly potent antineoplastic compound .

Pharmacokinetics

It is known that duocarmycin tm is a small-molecule, synthetic compound , which suggests that it may have good bioavailability.

Result of Action

The result of Duocarmycin TM’s action is the death of tumor cells. By irreversibly alkylating DNA and disrupting its architecture, Duocarmycin TM inhibits DNA replication, leading to cell death . This extreme cytotoxicity makes Duocarmycin TM an exceptionally potent antitumor antibiotic .

Action Environment

It is known that duocarmycin tm is being used in the development of antibody-drug conjugates (adcs), which aim to create an optimal therapeutic window, balancing the effect of potent cell-killing agents on tumor cells versus healthy cells . This suggests that the action of Duocarmycin TM may be influenced by factors such as the presence of specific antibodies and the cellular environment of tumors.

Safety and Hazards

Duocarmycin A, a related compound, has a safety data sheet available . It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .

Future Directions

The success of duocarmycins has transformed the treatment of HER2-positive breast cancer and has re-energized the field of ADC development . Given their advanced pharmaceutical properties, next-generation HER2-targeted ADCs have the potential to be active beyond traditional HER2-positive breast cancer and may be effective in cells with low expression of HER2 or ERBB2 mutations, opening a spectrum of new possible clinical applications .

properties

IUPAC Name

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHDGIYFJJUFKN-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duocarmycin TM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.